molecular formula C19H19N5O B10995603 2-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

2-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B10995603
M. Wt: 333.4 g/mol
InChI Key: GRLFMDKDUFYGPN-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features an indole moiety linked to a triazolopyridine structure via a propylacetamide chain. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the triazolopyridine moiety. The final step involves coupling these two intermediates through a propylacetamide linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction of the triazolopyridine ring can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of substituted indole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include oxindole derivatives, dihydrotriazolopyridine derivatives, and substituted indole derivatives. These products can be further characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazolopyridine structure may enhance the compound’s binding affinity and selectivity. These interactions can lead to the inhibition of key enzymes, modulation of signaling pathways, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole moiety and exhibit similar biological activities.

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole structure and are investigated for their anti-cancer properties.

    2,6-bis(1,2,3-triazol-4-yl)pyridine derivatives: These compounds are used in coordination chemistry and material science.

Uniqueness

2-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is unique due to its specific combination of indole and triazolopyridine moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C19H19N5O/c25-19(12-14-13-21-16-7-2-1-6-15(14)16)20-10-5-9-18-23-22-17-8-3-4-11-24(17)18/h1-4,6-8,11,13,21H,5,9-10,12H2,(H,20,25)

InChI Key

GRLFMDKDUFYGPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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